(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid

HDAC inhibition Fragment-based drug discovery Zinc chelator potency profiling

(2S)-2-Amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid (CAS 31982-78-2 free base; TFA salt CAS varies) is the trifluoroacetate salt of L-leucine hydroxamic acid—a chiral, amino-acid-derived hydroxamate that functions as a zinc-chelating inhibitor of histone deacetylases (HDACs) and metalloaminopeptidases. The compound belongs to the 'linkerless' hydroxamic acid class, lacking the elongated linker-cap architecture of canonical HDAC inhibitors such as SAHA (vorinostat) and trichostatin A (TSA), and instead presents a compact leucine scaffold directly appended to the zinc-binding hydroxamate warhead.

Molecular Formula C8H15F3N2O4
Molecular Weight 260.21 g/mol
Cat. No. B13749229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid
Molecular FormulaC8H15F3N2O4
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H14N2O2.C2HF3O2/c1-4(2)3-5(7)6(9)8-10;3-2(4,5)1(6)7/h4-5,10H,3,7H2,1-2H3,(H,8,9);(H,6,7)/t5-;/m0./s1
InChIKeyYKOAFEVCHJFTGX-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-2-Amino-N-hydroxy-4-methylpentanamide TFA Salt Remains a Preferred Leucine-Derived Hydroxamic Acid Probe for Metalloenzyme Research


(2S)-2-Amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid (CAS 31982-78-2 free base; TFA salt CAS varies) is the trifluoroacetate salt of L-leucine hydroxamic acid—a chiral, amino-acid-derived hydroxamate that functions as a zinc-chelating inhibitor of histone deacetylases (HDACs) and metalloaminopeptidases [1]. The compound belongs to the 'linkerless' hydroxamic acid class, lacking the elongated linker-cap architecture of canonical HDAC inhibitors such as SAHA (vorinostat) and trichostatin A (TSA), and instead presents a compact leucine scaffold directly appended to the zinc-binding hydroxamate warhead [2]. Its crystal structure bound to thermolysin (PDB 4TLN) was among the earliest to elucidate pentacoordinate zinc intermediate geometry in metalloprotease catalysis, establishing it as a foundational biophysical tool compound [3].

Why Generic Leucine Derivatives or Pan-HDAC Inhibitors Cannot Replace (2S)-2-Amino-N-hydroxy-4-methylpentanamide TFA Salt in Targeted Metalloenzyme Studies


The compact 'linkerless' architecture of (2S)-2-amino-N-hydroxy-4-methylpentanamide TFA salt generates a pharmacological and biophysical signature that is fundamentally distinct from both canonical pan-HDAC inhibitors (e.g., SAHA, TSA) and structurally related amino acid hydroxamates with different side chains. SAHA inhibits HDAC1 with an IC50 of approximately 10 nM [1], whereas the leucine hydroxamic acid scaffold exhibits an HDAC1/2 IC50 of 5,000 nM—roughly 500-fold weaker—making it unsuitable as a pan-HDAC replacement but potentially advantageous where attenuated HDAC engagement is desired. Within the amino acid hydroxamate series, HDAC inhibitory activity follows the rank order Gly < Ala < Val < Leu < Phe, meaning that valine or alanine analogs cannot recapitulate the hydrophobic contribution of the isobutyl side chain, while phenylalanine introduces aromatic π-stacking interactions absent in leucine [2]. Furthermore, L-leucine hydroxamate possesses a dual HDAC/aminopeptidase inhibition profile (aminopeptidase Ki = 14 μM) not shared by SAHA or TSA, and its TFA salt form confers solubility properties that the free base lacks [3]. These interconnected differences mean that no single in-class analog can simultaneously replicate the zinc-chelation geometry, side-chain hydrophobicity, dual-target profile, and salt-form handling characteristics of this compound.

Quantitative Differentiation Evidence for (2S)-2-Amino-N-hydroxy-4-methylpentanamide TFA Salt Versus Key Comparators


HDAC1/2 Inhibition Potency: ~500-Fold Weaker Than SAHA (Vorinostat), Defining a Distinct Potency Tier for Fragment-Based and Probe Applications

In a biochemical assay measuring inhibition of HDAC1/HDAC2 in human HeLa cell nuclear extract with 30-minute incubation, (2S)-2-amino-N-hydroxy-4-methylpentanamide exhibited an IC50 of 5,000 nM (5.0 μM) [1]. By contrast, the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) inhibits recombinant HDAC1 with an IC50 of approximately 10 nM and HDAC2 with an IC50 of approximately 96 nM in cell-free assays [2]. This represents an approximately 150- to 500-fold potency differential, placing the leucine hydroxamic acid scaffold in the low-micromolar HDAC inhibition range suitable for fragment elaboration or probe studies, rather than the sub-nanomolar to low-nanomolar range achieved by optimized drug-like HDAC inhibitors.

HDAC inhibition Fragment-based drug discovery Zinc chelator potency profiling

Amino Acid Side-Chain SAR: Leucine Occupies a Defined Intermediate Tier Between Valine and Phenylalanine in HDAC Inhibitory Activity

In a systematic study of spirocyclic hydroxamic acids incorporating different amino acid side chains, the HDAC inhibitory activity was demonstrated to increase monotonically with amino acid side-chain size and lipophilicity: Glycine < Alanine < Valine < Leucine < Phenylalanine [1]. While exact IC50 values for each isolated amino acid hydroxamate were not separately reported in that study, the rank order establishes that substituting leucine for valine increases HDAC engagement, whereas substituting phenylalanine for leucine introduces aromatic character and further increases potency. This gradient allows researchers to rationally select the leucine scaffold when an intermediate level of hydrophobic contribution to HDAC binding is required—more than valine but without the aromatic interactions of phenylalanine.

Structure-activity relationship Hydroxamic acid SAR Amino acid-derived HDAC inhibitors

Thermolysin Pentacoordinate Zinc Intermediate: Crystallographically Validated Binding Mode Distinct from Canonical HDAC Inhibitor Geometry

The X-ray crystal structure of L-leucine hydroxamic acid bound to thermolysin (PDB 4TLN, resolution 2.30 Å) revealed a pentacoordinate zinc intermediate in which the hydroxamate moiety coordinates the active-site Zn²⁺ ion [1]. This geometry contrasts with the bidentate zinc chelation typically observed for SAHA and TSA bound to HDAC enzymes, which generally adopt a square pyramidal or distorted octahedral coordination with the hydroxamic acid oxygens and a water molecule [2]. The thermolysin-bound pentacoordinate intermediate has served as a mechanistic paradigm for zinc metalloprotease catalysis and was validated through molecular dynamics simulations that successfully reproduced the crystallographic binding pose [3]. Leucine hydroxamic acid derivatives inhibit thermolysin with Ki values in the range of 3–23 μM [4].

Zinc metalloenzyme inhibition Pentacoordinate zinc geometry Crystallographic binding mode

Dual HDAC/Aminopeptidase Inhibition Profile: A Multi-Target Signature Absent in SAHA and Trichostatin A

L-Leucine hydroxamic acid inhibits porcine kidney microsomal leucine aminopeptidase with a Ki of 14 μM, acting as a competitive bidentate zinc ligand that protects the enzyme from EDTA-induced inactivation [1]. This same compound also inhibits HDAC1/HDAC2 with an IC50 of 5,000 nM (5.0 μM) [2]. This dual HDAC/aminopeptidase inhibitory profile is not observed with SAHA or TSA, which are highly selective for HDACs over aminopeptidases due to their extended linker-cap architectures that occupy the HDAC surface channel but do not productively engage aminopeptidase active sites [3]. The leucine scaffold's compact structure permits simultaneous access to both enzyme classes, a property that can be exploited or must be controlled for depending on experimental objectives.

Dual-target inhibitor Aminopeptidase inhibition Polypharmacology

TFA Salt Form: Enhanced Solubility and Handling Characteristics Versus the Free Base for Solid-Phase and Solution-Phase Peptide Chemistry

The trifluoroacetate (TFA) salt form of (2S)-2-amino-N-hydroxy-4-methylpentanamide demonstrates aqueous solubility of ≥25 mg/mL and DMSO solubility of ≥50 mM, which is substantially higher than the free base form [1]. Vendor technical documentation indicates that the TFA counterion enhances solubility in organic solvents including methanol and DMSO, facilitating direct use in solid-phase peptide synthesis (SPPS) coupling reactions and reverse-phase HPLC purification workflows . In contrast, the free base form of leucine hydroxamic acid (CAS 31982-78-2) has more limited solubility in non-aqueous media, potentially requiring additional solubilization steps for certain synthetic protocols. This practical distinction is significant for procurement decisions in peptide chemistry laboratories where the compound serves as a building block or reference standard.

TFA salt solubility Peptide synthesis reagent Hydroxamic acid handling

High-Impact Application Scenarios for (2S)-2-Amino-N-hydroxy-4-methylpentanamide TFA Salt Based on Quantitative Differentiation Evidence


Fragment-Based HDAC Inhibitor Design Using the Leucine Hydroxamic Acid Scaffold as a Low-Affinity Starting Point

With an HDAC1/2 IC50 of 5,000 nM—150- to 500-fold weaker than SAHA—this compound is ideally suited as a fragment hit for structure-based drug design programs targeting HDAC isoforms. Its micromolar potency provides a measurable but non-saturating starting point for fragment growing, linking, or merging strategies, where potency improvements of 2–3 orders of magnitude are targeted through iterative medicinal chemistry [1]. The availability of a high-resolution crystal structure (PDB 4TLN) demonstrating its zinc-binding geometry further supports structure-guided elaboration [2].

Mechanistic Studies of Pentacoordinate Zinc Intermediate Formation in Metalloprotease Catalysis

The crystallographically validated pentacoordinate zinc intermediate formed by L-leucine hydroxamic acid with thermolysin (PDB 4TLN, 2.30 Å resolution) makes this compound a reference ligand for biophysical studies of zinc metalloenzyme reaction mechanisms [1]. Unlike SAHA or TSA, whose HDAC-bound structures typically show bidentate zinc chelation, this compound provides a distinct coordination geometry for comparative enzymology. Molecular dynamics simulations have successfully recapitulated the binding trajectory, further validating its use as a computational benchmarking tool [2].

Dual-Pathway Chemical Probe for Investigating HDAC-Aminopeptidase Crosstalk in Cancer Cell Models

The dual inhibition of HDAC1/2 (IC50 = 5,000 nM) and leucine aminopeptidase (Ki = 14,000 nM) enables this compound to serve as a single-agent probe for interrogating the intersection of histone acetylation and amino acid metabolism pathways [1]. This polypharmacology is absent in SAHA, TSA, and most clinical HDAC inhibitors. Researchers can exploit this dual-target profile in experimental systems where simultaneous modulation of both enzyme classes is hypothesized to produce synergistic effects, while using SAHA as an HDAC-only control [2].

Solid-Phase Peptide Synthesis (SPPS) Building Block Requiring High Organic-Phase Solubility

The TFA salt form's enhanced solubility in DMSO (≥50 mM), methanol, and water (≥25 mg/mL) makes it the preferred physical form for direct incorporation into Fmoc-SPPS and solution-phase peptide coupling reactions [1]. Laboratories performing scale-up synthesis of hydroxamic-acid-modified peptides benefit from reduced solvent optimization time and compatibility with standard reverse-phase HPLC purification workflows using TFA-containing mobile phases. Procurement of the TFA salt rather than the free base eliminates the need for in situ counterion exchange before use [2].

Quote Request

Request a Quote for (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.